molecular formula C11H14ClN3O B277750 4-(3-Chlorophenyl)-1-piperazinecarboxamide

4-(3-Chlorophenyl)-1-piperazinecarboxamide

Cat. No. B277750
M. Wt: 239.7 g/mol
InChI Key: DDHRRRBBKQJRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenyl)-1-piperazinecarboxamide, also known as mCPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of piperazine, a common chemical used in the production of pharmaceuticals, and has been studied for its effects on the central nervous system.

Scientific Research Applications

MCPP has been studied for its potential applications in research related to the central nervous system. It has been shown to interact with various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. Studies have also investigated the effects of 4-(3-Chlorophenyl)-1-piperazinecarboxamide on behavior, cognition, and mood.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1-piperazinecarboxamide is complex and not fully understood. It is thought to act as an agonist or antagonist at various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. It may also interact with other neurotransmitter systems, such as dopamine and noradrenaline.
Biochemical and Physiological Effects
Studies have shown that 4-(3-Chlorophenyl)-1-piperazinecarboxamide can have a range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its effects on behavior and mood. It has also been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-Chlorophenyl)-1-piperazinecarboxamide in lab experiments is its ability to interact with multiple neurotransmitter systems, which may allow for a more comprehensive understanding of the central nervous system. However, one limitation is that its effects can be complex and not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research related to 4-(3-Chlorophenyl)-1-piperazinecarboxamide. One area of interest is its potential as a therapeutic agent for conditions such as depression and anxiety. Another area of interest is its potential as a tool for understanding the central nervous system and the interactions between neurotransmitter systems. Further research is needed to fully understand the mechanisms of action and potential applications of 4-(3-Chlorophenyl)-1-piperazinecarboxamide.

Synthesis Methods

The synthesis of 4-(3-Chlorophenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. This reaction produces 4-(3-Chlorophenyl)-1-piperazinecarboxamide as a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

properties

Product Name

4-(3-Chlorophenyl)-1-piperazinecarboxamide

Molecular Formula

C11H14ClN3O

Molecular Weight

239.7 g/mol

IUPAC Name

4-(3-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C11H14ClN3O/c12-9-2-1-3-10(8-9)14-4-6-15(7-5-14)11(13)16/h1-3,8H,4-7H2,(H2,13,16)

InChI Key

DDHRRRBBKQJRMS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)N

Origin of Product

United States

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